molecular formula C16H19N3O4S2 B3202693 N-cyclopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide CAS No. 1021213-34-2

N-cyclopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Cat. No.: B3202693
CAS No.: 1021213-34-2
M. Wt: 381.5 g/mol
InChI Key: BAUQEHDMNZFPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a thiazole-based compound featuring a cyclopentyl group at the carboxamide position and a 4-methoxyphenylsulfonamido moiety at the 2-position of the thiazole ring.

Properties

IUPAC Name

N-cyclopentyl-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-23-12-6-8-13(9-7-12)25(21,22)19-16-18-14(10-24-16)15(20)17-11-4-2-3-5-11/h6-11H,2-5H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUQEHDMNZFPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with thiazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then reacted with cyclopentylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenylsulfonamido derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular signaling pathways that regulate inflammation and cell proliferation .

Comparison with Similar Compounds

Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide)

  • Structural Differences: Lacks the cyclopentyl and 4-methoxyphenylsulfonamido groups; instead, it has a ribofuranosyl sugar moiety.
  • Biological Activity : A well-characterized IMP dehydrogenase (IMPDH) inhibitor, reducing GTP levels in leukemia cells and inducing differentiation or apoptosis .
  • Relevance : Highlights the importance of the thiazole-4-carboxamide scaffold in targeting nucleotide metabolism. The addition of sulfonamido and cyclopentyl groups in the target compound may enhance lipophilicity or receptor binding compared to tiazofurin.

4-Substituted Methoxybenzoyl-Aryl-Thiazoles (e.g., Compound 4a)

  • Structural Differences : Features a dihydrothiazole ring (4,5-dihydrothiazole) and a 3,4,5-trimethoxyphenyl group instead of sulfonamido substituents.
  • Biological Activity : Demonstrates anticancer activity, likely through microtubule disruption or kinase inhibition .
  • Key Insight : Methoxy groups on aryl rings (as in both the target compound and 4a) may improve solubility or modulate steric interactions with target proteins.

Sulfonamido-Thiazole Derivatives

5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazole-3-thiones (Compounds 7–9)

  • Structural Differences : Replace the thiazole core with a 1,2,4-triazole ring but retain sulfonylphenyl groups.
  • Synthesis : Derived from hydrazinecarbothioamides via cyclization in basic media, similar to methods used for thiazole derivatives .
  • However, the triazole ring may confer different tautomeric properties compared to thiazoles .

Data Tables: Structural and Functional Comparison

Table 1. Key Structural Features and Activities of Analogous Compounds

Compound Name Core Structure Key Substituents Biological Activity Reference
N-cyclopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide Thiazole-4-carboxamide Cyclopentyl, 4-methoxyphenylsulfonamido Hypothesized enzyme inhibition N/A
Tiazofurin Thiazole-4-carboxamide β-D-ribofuranosyl IMPDH inhibition, antileukemic
Compound 4a 4,5-Dihydrothiazole 3,4,5-Trimethoxyphenyl Anticancer
5-(4-(4-Cl-phenylsulfonyl)phenyl)-1,2,4-triazole-3-thione (Compound 7) 1,2,4-Triazole 4-Chlorophenylsulfonyl Not reported

Table 2. Spectral Comparison of Thiazole Derivatives

Compound Type IR ν(C=S) (cm⁻¹) IR ν(NH) (cm⁻¹) NMR Chemical Shift Trends Reference
Hydrazinecarbothioamides 1243–1258 3150–3319 C=O at 1663–1682 cm⁻¹ (IR)
1,2,4-Triazole-3-thiones 1247–1255 3278–3414 Absence of C=O in IR; tautomerism
Thiazole-4-carboxamide (Target) Not reported Not reported Likely distinct δ for cyclopentyl N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
Reactant of Route 2
N-cyclopentyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.